3-[4-(Naphthylcarbonyl)piperazinyl]benzo[d]1,2-thiazole-1,1-dione
Overview
Description
3-[4-(Naphthylcarbonyl)piperazinyl]benzo[d]1,2-thiazole-1,1-dione is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a naphthylcarbonyl group attached to a piperazine ring, which is further connected to a benzothiazole moiety. This unique structure imparts significant biological and chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Naphthylcarbonyl)piperazinyl]benzo[d]1,2-thiazole-1,1-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated benzothiazole derivative reacts with piperazine.
Introduction of the Naphthylcarbonyl Group: The final step involves the acylation of the piperazine nitrogen with a naphthylcarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Naphthylcarbonyl)piperazinyl]benzo[d]1,2-thiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzothiazole ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[4-(Naphthylcarbonyl)piperazinyl]benzo[d]1,2-thiazole-1,1-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-(4-aminophenyl)benzothiazole and 2-(4-hydroxyphenyl)benzothiazole.
Piperazine Derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(4-methoxyphenyl)piperazine.
Uniqueness
3-[4-(Naphthylcarbonyl)piperazinyl]benzo[d]1,2-thiazole-1,1-dione is unique due to its combined structural features of benzothiazole, piperazine, and naphthylcarbonyl groups. This unique combination imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-naphthalen-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c26-22(18-10-5-7-16-6-1-2-8-17(16)18)25-14-12-24(13-15-25)21-19-9-3-4-11-20(19)29(27,28)23-21/h1-11H,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADIGJXHAHUJHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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